REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([NH:11]C(=O)OCC2C=CC=CC=2)=[N:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].[H][H]>[Pd].C(O)C>[NH2:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:1][CH2:2][CH2:3][CH3:4])=[CH:10][N:9]=1
|
Name
|
benzyl (5-n-butyl-2-pyridyl)carbamate
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1C=CC(=NC1)NC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
/cm.2The mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.42 g | |
YIELD: PERCENTYIELD | 99.7% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |